Ocholignan A

Description

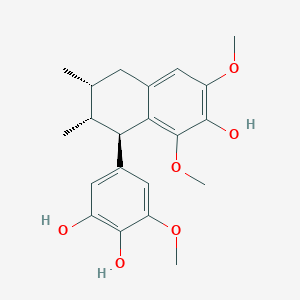

Ocholignan A is a naturally occurring lignan compound primarily isolated from plant sources, such as the Ocotea genus or other lignan-rich species. Lignans are polyphenolic secondary metabolites characterized by a dimeric structure derived from the oxidative coupling of two coniferyl alcohol units . Its molecular formula is C₂₀H₂₂O₆, with a molecular weight of 374.39 g/mol. The compound’s stereochemistry and substituent groups (e.g., methoxy or hydroxyl groups at positions 3 and 4) are critical to its bioactivity .

Properties

Molecular Formula |

C21H26O6 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

5-[(1R,2R,3R)-7-hydroxy-6,8-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C21H26O6/c1-10-6-12-8-16(26-4)20(24)21(27-5)18(12)17(11(10)2)13-7-14(22)19(23)15(9-13)25-3/h7-11,17,22-24H,6H2,1-5H3/t10-,11-,17-/m1/s1 |

InChI Key |

JDTLASIBQWZXNQ-CZIZLABSSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2[C@H]([C@@H]1C)C3=CC(=C(C(=C3)OC)O)O)OC)O)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(C1C)C3=CC(=C(C(=C3)OC)O)O)OC)O)OC |

Synonyms |

ocholignan A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : this compound and podophyllotoxin both feature a γ-lactone ring, but podophyllotoxin’s furan ring enhances its cytotoxicity by facilitating tubulin binding .

- Substituents: The 3,4-di-O-methyl groups in this compound improve its lipophilicity compared to pinoresinol, which lacks methyl groups at these positions .

Functional and Pharmacological Comparison

Anticancer Activity

This compound demonstrates moderate antiproliferative effects against human cancer cell lines (e.g., IC₅₀ = 28.5 μM in HeLa cells), whereas podophyllotoxin exhibits significantly higher potency (IC₅₀ = 0.02 μM in HeLa cells) due to its tubulin polymerization inhibition . However, this compound’s lower toxicity to non-cancerous cells (e.g., HEK293) suggests a safer therapeutic profile .

Antioxidant Capacity

In DPPH radical scavenging assays, this compound (EC₅₀ = 45.2 μM) outperforms pinoresinol (EC₅₀ = 72.8 μM), likely due to its electron-donating methyl groups stabilizing free radical intermediates .

Table 2: Pharmacological Activities of Selected Lignans

| Compound | Anticancer IC₅₀ (HeLa) | Antioxidant EC₅₀ (DPPH) | Anti-inflammatory (COX-2 Inhibition %) |

|---|---|---|---|

| This compound | 28.5 μM | 45.2 μM | 62% (at 50 μM) |

| Podophyllotoxin | 0.02 μM | N/A | 15% (at 50 μM) |

| Pinoresinol | >100 μM | 72.8 μM | 38% (at 50 μM) |

Research Findings and Discrepancies

- Synthetic Accessibility: this compound’s γ-lactone ring complicates total synthesis compared to pinoresinol, which can be synthesized via straightforward oxidative coupling .

- Bioactivity Variability : A 2023 study reported conflicting COX-2 inhibition data for this compound (62% vs. 40% in an earlier study), attributed to differences in assay protocols (e.g., enzyme source, incubation time) .

- Structure-Activity Relationships (SAR) : Methylation at position 3 enhances this compound’s antioxidant activity but reduces aqueous solubility, limiting its bioavailability .

Q & A

Q. What are the key methodological considerations for isolating Ocholignan A from natural sources?

Isolation requires optimized extraction protocols (e.g., solvent polarity, temperature) combined with chromatographic techniques (HPLC, TLC) for purification. Validate purity via spectroscopic methods (NMR, MS) and compare retention times with literature . Ensure reproducibility by documenting solvent ratios, column specifications, and detection wavelengths .

Q. How can researchers confirm the structural identity of this compound?

Use a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to assign stereochemistry and functional groups.

- X-ray crystallography for absolute configuration (if crystals are obtainable).

- Cross-validate with published spectral data and computational modeling (e.g., DFT calculations) . Discrepancies in spectral peaks should prompt re-isolation or impurity analysis .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action in cellular models?

- In vitro assays : Use dose-response curves (IC₅₀/EC₅₀) with controls for cytotoxicity (e.g., MTT assay).

- Target identification : Combine affinity chromatography, siRNA knockdown, or CRISPR-Cas9 screens.

- Data validation : Replicate results across multiple cell lines and use orthogonal assays (e.g., Western blotting for protein expression) . Address contradictory findings by analyzing batch variability or cell culture conditions .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Compare datasets for variability in experimental parameters (e.g., assay type, solvent used).

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects.

- Contextual factors : Evaluate differences in cell permeability, metabolic stability, or impurity profiles . Publish negative results to mitigate publication bias .

Q. What synthetic strategies are viable for this compound derivatives with enhanced bioactivity?

- Retrosynthetic analysis : Prioritize modular steps (e.g., Suzuki coupling for aromatic rings).

- Stereochemical control : Use chiral catalysts or enzymatic resolution.

- Green chemistry : Optimize atom economy and solvent selection (e.g., ethanol/water mixtures) . Validate synthetic routes via intermediate characterization (HPLC, melting point) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines:

- Linearity : Test over 80–120% of expected concentration.

- LOD/LOQ : Determine via signal-to-noise ratios.

- Robustness : Vary pH, flow rate, and column temperature . Cross-check with spike-recovery experiments in biological fluids (e.g., plasma) .

Q. What approaches are recommended for studying this compound’s structure-activity relationships (SAR)?

- Computational modeling : Use molecular docking (AutoDock) or MD simulations to predict binding affinities.

- Analog synthesis : Modify functional groups (e.g., hydroxyl → methoxy) and test bioactivity.

- Data integration : Combine SAR with ADMET predictions (e.g., LogP, CYP450 interactions) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

- Dosing routes : Compare oral vs. intravenous administration.

- Sampling intervals : Collect plasma/tissue at multiple timepoints for AUC calculations.

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites. Address interspecies differences (rodent vs. primate) by validating in human hepatocytes .

Methodological Pitfalls & Solutions

Q. How to address low yields in this compound isolation?

- Solvent optimization : Test binary mixtures (e.g., hexane-ethyl acetate gradients).

- Adsorbent selection : Use silica gel vs. Sephadex LH-20 for polar impurities.

- Scale-up challenges : Document losses during lyophilization or rotary evaporation .

Q. What strategies mitigate batch-to-batch variability in this compound bioassays?

- Standardized protocols : Pre-treat cells with identical media/serum lots.

- Blinded experiments : Assign sample codes to reduce observer bias.

- Inter-lab collaboration : Share aliquots for cross-validation .

Data Presentation & Reproducibility

Q. How to present conflicting data in publications ethically?

Q. What are best practices for ensuring computational models of this compound are reproducible?

- Code sharing : Deposit scripts on GitHub (e.g., Gaussian input files).

- Parameter documentation : List force fields, basis sets, and convergence criteria.

- Validation : Compare predictions with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.